N-[6-(DIETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N-[6-(DIETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with the molecular formula C19H19N3O5S2 This compound is known for its unique structural features, which include a benzo[d]thiazole ring and a benzo[d][1,3]dioxole ring, connected through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(DIETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzo[d]thiazole ring, the introduction of the N,N-diethylsulfamoyl group, and the coupling with the benzo[d][1,3]dioxole-5-carboxamide moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and carboxylic acid derivatives. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-[6-(DIETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[6-(DIETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[6-(DIETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways. Detailed studies are required to fully elucidate these mechanisms and their implications for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole and benzo[d][1,3]dioxole derivatives, such as:
- Benzo[d]thiazole-2-carboxamide
- Benzo[d][1,3]dioxole-5-carboxamide
- N,N-diethylsulfamoylbenzo[d]thiazole
Uniqueness
What sets N-[6-(DIETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE apart is the combination of these structural motifs in a single molecule
Biological Activity
N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, characterized by the presence of a benzothiazole moiety and a dioxole structure. The IUPAC name reflects its complex structure:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H17N3O4S2 |
Molecular Weight | 411.49 g/mol |
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzodioxole have been shown to inhibit microtubule assembly and act as competitive inhibitors of colchicine binding to tubulin. This suggests that this compound may possess similar antimitotic activity. The mechanism involves the disruption of microtubule dynamics, which is crucial for cell division and proliferation .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The presence of the sulfonamide group enhances binding affinity to various enzymes through hydrogen bonding and electrostatic interactions. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. This compound is being explored for its potential as an antimicrobial agent against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Antitumor Efficacy : A study on benzodioxole derivatives demonstrated their ability to inhibit tubulin polymerization effectively, leading to cell cycle arrest in cancer cells .
- Enzyme Interaction : Structure-function analysis revealed that modifications in the benzothiazole ring significantly affect enzyme binding and inhibition capabilities, suggesting that this compound could be optimized for better efficacy .
- Antimicrobial Activity : Research on related sulfonamide compounds indicated promising results against Gram-positive bacteria, suggesting that this compound could be effective against resistant strains.
The proposed mechanism of action involves:
- Binding Affinity : The benzothiazole moiety binds to active sites on target enzymes or receptors.
- Inhibition of Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule assembly, which is essential for cell division.
- Modulation of Biological Pathways : By inhibiting specific enzymes, the compound can alter metabolic pathways critical for pathogen survival or cancer cell proliferation.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-3-22(4-2)29(24,25)13-6-7-14-17(10-13)28-19(20-14)21-18(23)12-5-8-15-16(9-12)27-11-26-15/h5-10H,3-4,11H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOOFISBCIRBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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